Carbamic acid, 10-(trimethylammonio)decyl ester, chloride
CAS No.: 63981-62-4
Cat. No.: VC18468160
Molecular Formula: C14H31ClN2O2
Molecular Weight: 294.86 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63981-62-4 |
|---|---|
| Molecular Formula | C14H31ClN2O2 |
| Molecular Weight | 294.86 g/mol |
| IUPAC Name | 10-carbamoyloxydecyl(trimethyl)azanium;chloride |
| Standard InChI | InChI=1S/C14H30N2O2.ClH/c1-16(2,3)12-10-8-6-4-5-7-9-11-13-18-14(15)17;/h4-13H2,1-3H3,(H-,15,17);1H |
| Standard InChI Key | KJPJGGLXUNKYLR-UHFFFAOYSA-N |
| Canonical SMILES | C[N+](C)(C)CCCCCCCCCCOC(=O)N.[Cl-] |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Composition
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride has the molecular formula C₁₄H₃₁ClN₂O₂ and a molecular weight of 294.86 g/mol. The structure comprises three key components:
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A decyl chain (C₁₀H₂₁) providing hydrophobic character.
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A carbamate ester group (-O-(C=O)-N-) bridging the decyl chain to the ammonium center.
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A trimethylammonio group (N⁺(CH₃)₃) conferring hydrophilic properties, balanced by a chloride counterion.
This amphiphilic design facilitates micelle formation in aqueous environments, a critical feature for surfactant applications.
Structural Analysis
The compound’s structure can be represented as:
The decyl chain enhances lipid solubility, enabling penetration into hydrophobic domains, while the quaternary ammonium group interacts with polar environments. This duality underpins its functionality in disrupting cell membranes, particularly in Gram-positive bacteria.
Synthesis and Production
Purification and Characterization
Post-synthesis purification typically involves recrystallization or column chromatography to remove unreacted precursors. Characterization techniques include:
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Nuclear Magnetic Resonance (NMR): To confirm the positions of methyl, methylene, and ammonium groups.
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Mass Spectrometry (MS): For verifying molecular weight and fragmentation patterns.
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Elemental Analysis: To validate the composition of C, H, N, and Cl.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its long hydrocarbon chain but forms stable micelles at critical micelle concentrations (CMCs). In organic solvents like ethanol or chloroform, it demonstrates higher solubility. Stability studies indicate susceptibility to hydrolysis under strongly acidic or alkaline conditions, which cleave the carbamate ester bond.
Surface Activity
As a surfactant, it reduces surface tension at air-water interfaces. The hydrophilic-lipophilic balance (HLB) is estimated to be ~12–14, categorizing it as a detergent suitable for emulsification.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 294.86 g/mol | |
| CAS No. | 63981-62-4 | |
| HLB | 12–14 (estimated) | |
| Solubility in Water | 0.5–1.0 mg/mL (25°C) |
Biological and Antimicrobial Activity
Mechanism of Action
The compound disrupts microbial membranes through electrostatic and hydrophobic interactions. The positively charged ammonium group binds to negatively charged phospholipid head groups, while the decyl chain penetrates the lipid bilayer, causing leakage of cellular contents. This mechanism is particularly effective against Gram-positive bacteria (e.g., Staphylococcus aureus) but less so against Gram-negative species due to their outer membrane.
Applications in Disinfection
In commercial disinfectants, it is employed at concentrations of 0.1–0.5% for surface sanitation. Studies report a 3–4 log reduction in bacterial load within 5 minutes of exposure. Its stability in formulations and low toxicity to humans at working concentrations make it a preferred alternative to phenolic disinfectants.
Industrial and Pharmaceutical Uses
Pharmaceutical Formulations
The compound serves as an excipient in topical creams and ointments, enhancing drug penetration through the skin. For example, in antifungal formulations, it improves the delivery of active ingredients like clotrimazole by modifying stratum corneum structure.
Agricultural Applications
In agriculture, it is used as a foliar surfactant to enhance pesticide adhesion to plant surfaces. Field trials demonstrate a 15–20% increase in herbicide efficacy when combined with glyphosate, attributed to improved wetting and cuticle penetration.
Future Research Directions
Enhanced Antimicrobial Spectra
Modifying the hydrocarbon chain length or introducing heteroatoms could broaden antimicrobial activity to include Gram-negative bacteria and enveloped viruses.
Drug Delivery Systems
Research into liposomal formulations incorporating this compound may improve targeted drug delivery, leveraging its membrane-disruptive properties to release payloads at specific sites.
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